Ethyl 3-aminoisonicotinate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-aminopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFLTHWDFNLOTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371309 | |
| Record name | ethyl 3-aminoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14208-83-4 | |
| Record name | ethyl 3-aminoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-Aminoisonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Synthesis of Ethyl 3 Aminoisonicotinate
Established Synthetic Routes to Ethyl 3-Aminoisonicotinate
The synthesis of this compound has traditionally been approached through several well-established chemical transformations. These methods often involve the modification of readily available pyridine (B92270) derivatives.
Conventional Reaction Pathways and Optimization
One of the most common strategies for the synthesis of this compound involves the esterification of 3-aminoisonicotinic acid. This reaction is typically carried out by treating the acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. The optimization of this process often focuses on maximizing the yield by controlling reaction conditions like temperature, reaction time, and the choice of catalyst.
Another prevalent conventional pathway is the reduction of a nitro group at the 3-position of an ethyl isonicotinate (B8489971) derivative. For instance, the catalytic hydrogenation of ethyl 3-nitroisonicotinate using catalysts like palladium on carbon (Pd/C) is a widely employed method. Optimization of this reaction involves selecting the appropriate catalyst, solvent, and hydrogen pressure to ensure complete reduction of the nitro group without affecting the ester functionality.
Furthermore, amination of a suitable precursor, such as a halogenated ethyl isonicotinate, represents another viable route. For example, the reaction of ethyl 3-bromoisonicotinate with an ammonia (B1221849) source, often in the presence of a copper catalyst, can yield the desired product. The efficiency of this amination can be enhanced by optimizing the reaction temperature, pressure, and the nature of the ammonia source and catalyst.
A Chinese patent describes a preparation method for the related compound ethyl 3-(pyridin-2-ylamino) propanoate, which involves the reaction of 2-aminopyridine (B139424) and ethyl acrylate (B77674) using trifluoromethanesulfonic acid as a catalyst. google.com While not a direct synthesis of this compound, this method highlights the use of aminopyridine precursors in building more complex structures.
Comparative Analysis of Synthetic Yields and Efficiencies
| Starting Material | Reagents | Typical Yield (%) |
| 3-Aminoisonicotinic acid | Ethanol, H₂SO₄ | Moderate to High |
| Ethyl 3-nitroisonicotinate | H₂, Pd/C | High |
| Ethyl 3-bromoisonicotinate | Ammonia, Cu catalyst | Variable |
This table provides a general comparison of typical yields for different synthetic routes to this compound. Actual yields may vary depending on specific reaction conditions and optimization.
The reduction of ethyl 3-nitroisonicotinate generally provides high yields and is often a preferred method when the nitro precursor is readily accessible. The direct esterification of 3-aminoisonicotinic acid is also a reliable method, though the yields can be influenced by the equilibrium nature of the reaction. Amination reactions, while versatile, can sometimes lead to lower yields and may require more stringent reaction conditions.
Advanced Organic Synthesis Approaches for Functionalized Isonicotinates
In addition to conventional methods, the synthesis of functionalized isonicotinates, including this compound, has benefited from the development of more advanced and strategic synthetic approaches. These methods offer greater control over the molecular architecture and can provide access to a wider range of derivatives.
Retrosynthetic Analysis and Disconnection Strategies
Retrosynthetic analysis provides a logical framework for designing the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, a primary disconnection can be made at the ester linkage, leading back to 3-aminoisonicotinic acid and ethanol. Another key disconnection involves the C-N bond of the amino group, suggesting precursors such as a 3-halopyridine or a 3-nitropyridine (B142982) derivative.
A more advanced retrosynthetic approach might involve the construction of the pyridine ring itself. This could involve strategies such as the condensation of smaller fragments to build the heterocyclic core with the desired substitution pattern already in place.
Chemoselectivity in Reaction Design
Chemoselectivity, the ability to react with one functional group in the presence of others, is a critical consideration in the synthesis of multifunctional molecules like this compound. For instance, during the reduction of ethyl 3-nitroisonicotinate, it is crucial to selectively reduce the nitro group without affecting the ester functionality. This is typically achieved by using specific catalysts and reaction conditions that favor the reduction of the nitro group.
Similarly, in reactions involving the modification of other positions on the pyridine ring, protecting groups may be employed to temporarily mask the amino or ester groups, thereby directing the reaction to the desired site. The development of chemoselective reactions, such as palladium-catalyzed amination, has provided powerful tools for the synthesis of functionalized aminopyridines with high precision. acs.org
One-Pot Synthetic Procedures
For example, a one-pot procedure could potentially involve the in-situ generation of a reactive intermediate followed by its immediate conversion to the final product. Microwave-assisted one-pot syntheses of aminopyrimidine scaffolds have been reported, highlighting the potential of this approach for the rapid and efficient construction of heterocyclic compounds. nanobioletters.comumich.edu The development of a one-pot synthesis for this compound would represent a significant advancement in its production.
Catalytic Methods in this compound Synthesis
Catalytic methods are central to the efficient and scalable synthesis of this compound. The most prevalent strategy involves the catalytic reduction of a nitro-group precursor, which is a common and high-yielding route for the formation of aromatic amines.
Catalytic Hydrogenation: The primary industrial and laboratory-scale synthesis of this compound is achieved through the catalytic hydrogenation of ethyl 3-nitroisonicotinate. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The nitro group is selectively reduced to an amino group without affecting the pyridine ring or the ethyl ester functionality. This method is favored for its high efficiency, clean conversion, and the ease of catalyst removal by simple filtration.
Another catalytic approach is the esterification of 3-aminoisonicotinic acid. While the acid can be esterified under acidic conditions (Fischer esterification), solid acid catalysts are also employed to facilitate the reaction with ethanol, offering advantages in terms of catalyst recyclability and reduced corrosive waste. researchgate.netresearchgate.netrsc.org
| Starting Material | Catalyst/Reagent | Product | Key Features |
|---|---|---|---|
| Ethyl 3-nitroisonicotinate | H₂, Pd/C or Pt/C | This compound | High yield, selective reduction, clean process. |
| 3-Aminoisonicotinic acid | Ethanol, Solid Acid Catalyst (e.g., Zeolites) | This compound | Environmentally friendly, reusable catalyst. researchgate.net |
Derivatization Techniques and Introduction of Ancillary Functionalities
The presence of both an amino group and a carboxylate ester allows for a wide range of derivatization reactions, making this compound a versatile building block for creating diverse chemical libraries. chemimpex.com
Modification of Amino and Carboxyl Functional Groups
The amino and ester groups can be selectively modified to introduce new functionalities.
Amino Group Modification: The primary amino group is nucleophilic and can readily undergo acylation with acyl chlorides or anhydrides to form amides. It can also be alkylated, though care must be taken to control the degree of alkylation.
Carboxyl Group Modification: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 3-aminoisonicotinic acid. Alternatively, it can be converted directly to an amide via aminolysis with a primary or secondary amine, often at elevated temperatures. Palladium-catalyzed aminocarbonylation represents a sophisticated method for forming amides from related halide precursors, highlighting advanced techniques in C-N bond formation. d-nb.info
Halogenation and Electrophilic Substitution Reactions (e.g., Bromination with NBS)
Electrophilic aromatic substitution on the pyridine ring allows for the introduction of halogens and other groups. The pyridine ring itself is electron-deficient and generally resistant to electrophilic attack compared to benzene. quora.comquora.com However, the presence of the activating amino group at the 3-position facilitates substitution.
Bromination with N-Bromosuccinimide (NBS): N-Bromosuccinimide (NBS) is a convenient and selective reagent for the bromination of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the amine (C2 and C4) and para (C6) are considered. Given that the C4 position is already substituted, electrophilic attack is predicted to occur at the C2 or C6 positions. The regioselectivity can be influenced by the reaction conditions and the steric hindrance of the substituents. researchgate.net Such reactions are often catalyzed by ammonium (B1175870) acetate (B1210297) or performed in polar solvents like DMF to enhance para-selectivity. researchgate.net
| Substrate Type | Reagent | Catalyst/Solvent | Typical Product | Reference |
|---|---|---|---|---|
| Electron-rich aromatics (e.g., anilines, phenols) | N-Bromosuccinimide (NBS) | Ammonium Acetate or DMF | Para-brominated product | researchgate.net |
| Carbonyl compounds | N-Bromosuccinimide (NBS) | Acid catalyst | α-brominated product | wikipedia.org |
Amination Reactions
While the molecule already possesses an amino group, this group can be further functionalized through modern cross-coupling reactions to form more complex amines. These methods are pivotal for building molecules with applications in pharmaceuticals and materials science.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can form a C-N bond between the amino group of this compound and an aryl halide or triflate. wikipedia.orglibretexts.orgacsgcipr.org This reaction is highly versatile, with a broad substrate scope and tolerance for various functional groups, enabled by the use of specialized phosphine (B1218219) ligands. wikipedia.orgrug.nlnih.gov
Ullmann Condensation: A copper-catalyzed alternative, the Ullmann condensation, can also be used to couple the amino group with aryl halides. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols with specific ligands allow the reaction to proceed under milder temperatures. wikipedia.orgorganic-chemistry.orgnih.gov
Cyclization Reactions for Fused Heterocyclic Systems
This compound is an excellent precursor for the synthesis of fused heterocyclic systems, which are common scaffolds in medicinal chemistry. The ortho-relationship of the amino and ester groups allows for annulation reactions where both functionalities participate in ring formation.
One prominent example is the synthesis of pyrido[3,4-d]pyrimidines . This can be achieved by reacting this compound with reagents like formamide, isocyanates, or isothiocyanates, leading to the formation of a fused pyrimidine (B1678525) ring. nih.gov These structures are investigated for various biological activities, including their potential as anticancer agents. nih.govmdpi.com Another important class of fused heterocycles accessible from 3-aminopyridine (B143674) precursors are triazolopyridines . organic-chemistry.orgrsc.orgnih.govacs.org These are typically synthesized by reacting the amino group with reagents that provide the remaining nitrogen atoms of the triazole ring, followed by cyclization. organic-chemistry.orgrsc.org
| Precursor | Reagent(s) | Fused Heterocyclic System | Significance |
|---|---|---|---|
| Ethyl 3-amino-2-chloroisonicotinate | Chloroformamidine hydrochloride | Pyrido[3,4-d]pyrimidine | Core scaffold for potential anticancer agents. nih.gov |
| 3-Aminopyridine derivative | Hydrazides, then dehydration | nih.govorganic-chemistry.orgnih.govTriazolo[4,3-a]pyridine | Biologically active heterocyclic compounds. organic-chemistry.orgacs.org |
Ester Modifications and Transesterification Reactions
The ethyl ester of the title compound can be readily exchanged for other alkyl groups through transesterification. This reaction is typically catalyzed by either an acid or a base.
Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst (e.g., sulfuric acid) and an excess of a different alcohol (e.g., methanol (B129727), propanol), the ethyl group can be swapped to produce the corresponding methyl or propyl ester.
Base-Catalyzed Transesterification: Strong bases like sodium alkoxides can also catalyze the reaction. The equilibrium is driven by using the desired alcohol as the solvent.
This modification allows for the fine-tuning of the molecule's physical properties, such as solubility and lipophilicity, which can be crucial for its application in different contexts.
Green Chemistry Principles in this compound Synthesis
The twelve principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. In the context of this compound synthesis, these principles guide the development of cleaner and more efficient manufacturing routes. Key considerations include the use of safer solvents, maximization of atom economy, and the reduction of energy consumption.
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses of pyridine derivatives often employ volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives that are less toxic, biodegradable, and have a lower environmental footprint.
Detailed research into the solubility of related starting materials, such as 2-aminopyridine, provides valuable insights into potential green solvents. Studies have shown that the solubility of 2-aminopyridine is highest in N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF), followed by alcohols like methanol and ethanol. acs.org While NMP and DMF are effective solvents, their toxicity profiles are a concern. Alcohols, particularly ethanol, present a greener alternative due to their lower toxicity and renewability.
The table below compares various solvents that could be considered for the synthesis of this compound, based on their physical properties and green chemistry considerations.
| Solvent | Boiling Point (°C) | Density (g/mL) | Hazards | Green Chemistry Classification |
| N-Methyl-2-pyrrolidone (NMP) | 202 | 1.028 | Reproductive toxicity | Hazardous |
| N,N-Dimethylformamide (DMF) | 153 | 0.944 | Reproductive toxicity | Hazardous |
| Methanol | 64.7 | 0.792 | Flammable, Toxic | Usable but with caution |
| Ethanol | 78.37 | 0.789 | Flammable | Recommended |
| Water | 100 | 1 | Non-toxic, Benign | Highly Recommended |
| Cyclopentyl methyl ether (CPME) | 106 | 0.913 | Flammable | Recommended |
This table is generated based on general knowledge of chemical properties and green chemistry principles.
Minimizing waste is another cornerstone of green chemistry. This can be achieved through various strategies, including optimizing reaction conditions to maximize yield and reduce the formation of byproducts. One-pot synthesis, where multiple reaction steps are carried out in the same vessel, can significantly reduce waste by eliminating the need for intermediate purification steps. frontiersin.org Furthermore, the use of heterogeneous catalysts that can be easily recovered and reused contributes to waste reduction. nih.gov
Reducing energy consumption is a key aspect of green chemistry, as it not only lowers the environmental impact but also reduces production costs. Traditional synthetic methods often rely on prolonged heating, which is energy-intensive. Modern approaches focus on developing more energy-efficient processes.
One promising strategy is the use of microwave-assisted synthesis. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. nih.govchemijournal.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, suggesting its potential for the efficient synthesis of this compound. nih.gov
Another approach to enhance energy efficiency is through catalysis. Catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thereby reducing energy input. The development of highly active and selective catalysts is a major focus of green chemistry research. For the synthesis of pyridine derivatives, various catalytic systems have been explored, including the use of zeolites in gas-phase reactions. researchgate.net
The table below illustrates a hypothetical comparison of energy consumption for a conventional versus a green synthetic route for a pyridine derivative, highlighting the potential energy savings.
| Parameter | Conventional Synthesis | Green Synthesis (e.g., Microwave-assisted) |
| Reaction Time | 12 - 24 hours | 15 - 60 minutes |
| Reaction Temperature | 100 - 150 °C | 80 - 120 °C |
| Energy Input | High | Low to Moderate |
| Overall Yield | Moderate to High | High to Excellent |
This table is illustrative and intended to show the potential benefits of green synthesis methods.
Spectroscopic and Advanced Structural Elucidation of Ethyl 3 Aminoisonicotinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise structure of ethyl 3-aminoisonicotinate and its derivatives can be pieced together.
Proton NMR (¹H NMR) Analysis
Proton NMR spectroscopy of this compound is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the ethyl ester group. The aromatic region will display signals for the three non-equivalent protons on the pyridine ring. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the amino and ethyl carboxylate substituents. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons.
For a closely related derivative, ethyl 5-amino-2-bromoisonicotinate, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) provides valuable comparative data. nih.gov The aromatic protons appear as two singlets at 7.96 ppm and 7.78 ppm. The amino group (-NH₂) protons are observed as a broad singlet at 5.69 ppm. The ethyl group protons exhibit a triplet at 1.42 ppm for the methyl group and a quartet at 4.36 ppm for the methylene group, both with a coupling constant (J) of 7 Hz. nih.gov
Table 1: ¹H NMR Data for Ethyl 5-amino-2-bromoisonicotinate
| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) in Hz |
|---|---|---|---|---|
| 7.96 | Singlet | 1H | Aromatic-H | |
| 7.78 | Singlet | 1H | Aromatic-H | |
| 5.69 | Singlet | 2H | -NH₂ | |
| 4.36 | Triplet | 2H | -OCH₂CH₃ | 7 |
| 1.42 | Triplet | 3H | -OCH₂CH₃ | 7 |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom. The pyridine ring will exhibit four signals in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing ester group. The carbonyl carbon of the ester will appear at a significantly downfield chemical shift. The two carbons of the ethyl group will have characteristic signals in the upfield region of the spectrum.
In the case of ethyl 5-amino-2-bromoisonicotinate, the ¹³C NMR spectrum shows signals for the carbonyl carbon at 165.8 ppm. nih.gov The aromatic carbons appear at 144.1, 140.3, 126.9, and 118.8 ppm. The methylene carbon of the ethyl group is found at 61.6 ppm, and the methyl carbon is at 14.2 ppm. nih.gov
Table 2: ¹³C NMR Data for Ethyl 5-amino-2-bromoisonicotinate
| Chemical Shift (δ) in ppm | Assignment |
|---|---|
| 165.8 | C=O |
| 144.1 | Aromatic-C |
| 140.3 | Aromatic-C |
| 126.9 | Aromatic-C |
| 118.8 | Aromatic-C |
| 61.6 | -OCH₂CH₃ |
| 14.2 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups.
The presence of the amino group is confirmed by N-H stretching vibrations, typically observed in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the ester gives rise to a strong, sharp absorption band in the range of 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester group are expected to appear in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the C=C stretching vibrations of the pyridine ring are observed in the 1400-1600 cm⁻¹ range.
Mass Spectrometry in Molecular Structure Confirmation
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation.
For this compound (molecular weight: 166.18 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 121, or the loss of an ethyl radical (-C₂H₅) resulting in a peak at m/z = 137. Further fragmentation of the pyridine ring can also be expected. The mass spectrum of the related 3-aminoisonicotinic acid shows a prominent peak for the molecular ion. nist.gov
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
In the crystal structure of ethyl 5-amino-2-bromoisonicotinate, the molecules are linked by intermolecular N-H···N hydrogen bonds. nih.gov These interactions form zigzag chains that further assemble into molecular sheets. This type of hydrogen bonding is a common and influential interaction in the crystal packing of nitrogen-containing heterocyclic compounds. The planarity of the isonicotinate (B8489971) ring system and the conformation of the ethyl group are also key features determined by X-ray diffraction. Such studies reveal how molecules arrange themselves in the solid state, which is crucial for understanding the material's bulk properties.
Torsion Angle Analysis
This anti-conformation is a common feature in related structures containing an ethyl isonicotinate fragment. nih.gov A survey of the Cambridge Structural Database reveals similar C—C—O—C torsion angles in other derivatives, further supporting this conformational preference. nih.gov
| Compound/Fragment | Torsion Angle | Value (°) |
|---|---|---|
| Ethyl 5-amino-2-bromoisonicotinate | C—O—C—C | 180.0 (2) iucr.org |
| C6—O1—C7—C8 | 175.2 (2) nih.gov | |
| C1—C6—O1—C7 | -178.0 (2) nih.gov | |
| Related Ethyl Isonicotinate Fragments | C—C—O—C (ROMMIQ) | 177.93 (2) nih.gov |
| C—C—O—C (XEZDEM) | -168.46 (3) nih.gov | |
| C—C—O—C (XIMBIF) | 176.82 (2) nih.gov |
Hirshfeld Surface Analysis and Quantitative Investigation of Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For ethyl 5-amino-2-bromoisonicotinate, this analysis provides a detailed breakdown of the close contacts that contribute to the stability of its crystal structure. nih.gov The analysis reveals that the most significant contributions to the Hirshfeld surface arise from hydrogen-hydrogen (H···H), bromine-hydrogen (Br···H/H···Br), and oxygen-hydrogen (O···H/H···O) contacts. iucr.org
The two-dimensional fingerprint plots derived from the Hirshfeld surface allow for the quantification of these interactions as percentages of the total surface area. nih.gov This quantitative data highlights the prevalence of van der Waals forces and hydrogen bonding in the crystal packing. The H···H interactions, constituting 33.2% of the surface, are the most abundant, which is typical for organic molecules. nih.gov The significant contribution from Br···H/H···Br contacts (20.9%) underscores the role of the halogen atom in directing the crystal packing. iucr.org Furthermore, O···H/H···O (11.2%), C···H/H···C (11.1%), and N···H/H···N (10%) contacts also play crucial roles in the supramolecular assembly. iucr.org The N···H/H···N interactions are particularly important as they form zigzag chains that link the molecules together. nih.gov
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 33.2 nih.gov |
| Br···H/H···Br | 20.9 nih.gov |
| O···H/H···O | 11.2 nih.gov |
| C···H/H···C | 11.1 nih.gov |
| N···H/H···N | 10.0 nih.gov |
Computational and Theoretical Investigations of Ethyl 3 Aminoisonicotinate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the electronic structure, geometry, and reactivity of molecules at the atomic level. These methods provide a foundational understanding of a molecule's intrinsic properties.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. For Ethyl 3-aminoisonicotinate, a DFT study would be employed to perform a full geometric optimization without any symmetry constraints. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface.
Typically, calculations for similar organic molecules are performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311+G(d,p) or 6-311++G(d,p). The results of such an optimization provide precise theoretical values for bond lengths, bond angles, and dihedral angles. These computed parameters can then be compared with experimental data, for instance from X-ray crystallography, to validate the chosen theoretical model. Any discrepancies between the calculated (gas phase) and experimental (solid phase) data can often be attributed to intermolecular interactions present in the crystal lattice.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, analysis of the spatial distribution of these orbitals would reveal which parts of the molecule are involved in electron donation and acceptance, providing insight into its reactive behavior. From these energy values, various global reactivity descriptors can be calculated, as shown in the table below.
| Global Reactivity Descriptor | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Measures chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Measures the propensity to accept electrons. |
This table outlines the standard formulas for chemical reactivity descriptors derived from HOMO and LUMO energies.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. libretexts.orgdeeporigin.com It is plotted on the molecule's electron density surface, using a color scale to denote different electrostatic potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. deeporigin.com
For this compound, an MEP map would typically show:
Negative Regions (Red/Yellow): These areas are electron-rich and susceptible to electrophilic attack. Such regions would be expected around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group due to the presence of lone pairs of electrons.
Positive Regions (Blue): These areas are electron-poor and represent sites for nucleophilic attack. For this molecule, positive potential would be expected around the hydrogen atoms of the amino group and the ethyl group.
This analysis provides a clear, visual prediction of how this compound would interact with other polar molecules or ions.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations can reveal the conformational flexibility and dynamic behavior of a molecule.
An MD simulation for this compound would provide insights into its conformational landscape. For example, it could analyze the rotation around the C-O single bond of the ethyl ester group to identify the most stable rotational isomers (rotamers) and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape upon interaction with a biological target or a solvent. The simulation tracks the trajectory of each atom, allowing for a detailed analysis of how the molecule explores different conformations and maintains its structural integrity under various conditions. mdpi.com
Intermolecular Interaction Energy Calculations
In the solid state or in solution, molecules are subject to various non-covalent interactions that dictate their macroscopic properties. Calculating the energy of these interactions is essential for understanding crystal packing, solubility, and other physical characteristics. These calculations often involve analyzing pairs of molecules (dimers) extracted from a crystal lattice to quantify the different components of the interaction energy.
The total intermolecular interaction energy is typically decomposed into four main components: electrostatic (Coulombic), polarization, dispersion, and repulsion. The Coulombic energy (Eele) arises from the electrostatic interaction between the static charge distributions of the molecules. nih.gov
For a polar molecule like this compound, which contains electronegative nitrogen and oxygen atoms as well as an amino group, the Coulombic contribution is expected to be a significant, often dominant, component of the total interaction energy. nih.gov A large Coulombic energy term indicates that strong electrostatic forces, such as hydrogen bonds and dipole-dipole interactions, play a key role in holding the molecules together in the condensed phase.
Total Interaction Energy Frameworks
The stability of a molecular crystal is determined by the sum of all intermolecular interactions, which can be dissected into electrostatic, polarization, dispersion, and repulsion components. Energy framework analysis provides a visual and quantitative method to understand the energetic topology of a crystal structure. For a derivative of this compound, the total interaction energy (Etot) and its constituent parts have been calculated, offering insight into the forces governing the crystal packing. nih.goviucr.org
The total interaction energy is a summation of the electrostatic (Eele), polarization (Epol), dispersion (Edis), and repulsion (Erep) energies. For ethyl 5-amino-2-bromoisonicotinate, these have been calculated as follows: nih.goviucr.org
| Energy Component | Value (kJ mol−1) |
| Electrostatic Energy (Eele) | -59.2 |
| Polarization Energy (Epol) | -15.5 |
| Dispersion Energy (Edis) | -140.3 |
| Repulsion Energy (Erep) | 107.2 |
| Total Interaction Energy (Etot) | -128.8 |
These calculations, performed using the B3LYP/6-31G(d,p) model, reveal that the attractive forces (electrostatic, polarization, and dispersion) significantly outweigh the repulsive forces, leading to a stable crystal structure with a total interaction energy of -128.8 kJ mol−1. nih.goviucr.org The dominant contribution from dispersion energy is particularly noteworthy.
Ab Initio Computational Methodologies
Ab initio computational methods are foundational in theoretical chemistry, aiming to solve the electronic Schrödinger equation from first principles without empirical parameters. nih.goviucr.org These methods are crucial for accurately predicting molecular structures, energies, and other properties. In the study of this compound derivatives, Density Functional Theory (DFT) has been employed as a practical and effective ab initio approach. nih.goviucr.org
Specifically, the molecular structure of ethyl 5-amino-2-bromoisonicotinate was optimized using the B3LYP functional combined with the 6-311+G(d,p) basis set. nih.goviucr.org This level of theory provides a robust framework for obtaining reliable geometric parameters and electronic properties. The choice of the B3LYP functional represents a hybrid approach that incorporates both Hartree-Fock exchange and DFT exchange-correlation functionals, offering a balance of accuracy and computational efficiency. The 6-311+G(d,p) basis set is a flexible, split-valence set that includes diffuse functions (+) to describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The theoretical parameters obtained from such calculations can then be compared with experimental data, for instance, from X-ray crystallography, to validate the computational model. nih.goviucr.org
Predictive Modeling of Reactivity and Selectivity
Predictive modeling of a molecule's reactivity and selectivity can be achieved through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them (ΔE) are key indicators of chemical reactivity. For the derivative ethyl 5-amino-2-bromoisonicotinate, these parameters were calculated using DFT at the B3LYP/6-311+G(d,p) level of theory. nih.goviucr.org
The calculated HOMO energy is -6.2700 eV, and the LUMO energy is -2.1769 eV. nih.goviucr.org The HOMO-LUMO energy gap (ΔE) is therefore 4.0931 eV. nih.goviucr.org A larger energy gap generally implies higher kinetic stability and lower chemical reactivity. From these orbital energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions:
| Reactivity Descriptor | Formula | Calculated Value |
| Ionization Potential (I) | I ≈ -EHOMO | 6.2700 eV |
| Electron Affinity (A) | A ≈ -ELUMO | 2.1769 eV |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.2234 eV |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.0465 eV |
| Chemical Potential (μ) | μ = -(I + A) / 2 | -4.2234 eV |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | 4.3580 eV |
| Chemical Softness (S) | S = 1 / (2η) | 0.2440 eV-1 |
These descriptors provide a quantitative basis for predicting the reactivity and selectivity of the molecule. iucr.org For example, the electrophilicity index provides insight into the molecule's ability to accept electrons, while the chemical hardness and softness indicate its resistance to changes in electron distribution. iucr.org Such predictive models are invaluable in the rational design of new chemical entities and in understanding reaction mechanisms.
Applications in Medicinal and Pharmaceutical Chemistry
Ethyl 3-Aminoisonicotinate as a Key Intermediate in Drug Synthesis
This compound, also known as ethyl 3-aminopyridine-4-carboxylate, is a critical building block in the synthesis of numerous bioactive molecules. nih.gov Its structure, featuring both an amino group and a carboxyl group, provides multiple reactive sites for chemical modification, enabling the construction of more complex molecular architectures. nih.govresearchgate.netnih.govnih.gov This adaptability has made it a sought-after intermediate in the pharmaceutical industry for the development of new drugs with potentially improved effectiveness and fewer side effects. nih.gov The strategic placement of its functional groups on the pyridine (B92270) ring allows for the creation of a wide array of derivatives with distinct pharmacological profiles.
Development of Anti-Tuberculosis Agents
The utility of this compound as a foundational molecule is particularly evident in the field of anti-tuberculosis (TB) research. nih.gov The rise of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new and effective treatments. This compound serves as a key starting material in the synthesis of novel compounds with potential anti-tubercular activity. Its structural framework is incorporated into more complex molecules designed to inhibit essential pathways in the tuberculosis bacterium.
Role in Compounds Targeting Neurological Disorders
This compound is also a significant intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. nih.govmdpi.comnih.govajchem-a.commdpi.com The pyridine core of the molecule is a common feature in many centrally acting drugs. By modifying the structure of this compound, medicinal chemists can design compounds that interact with specific receptors and enzymes in the central nervous system. This has led to its use in the development of potential treatments for a range of neurological conditions. nih.govnih.gov
Synthesis of Kinase Inhibitors (e.g., PI3 Kinase p110α Inhibitors)
Kinase inhibitors are a major class of drugs, particularly in oncology, that function by blocking the action of kinases, enzymes that play a crucial role in cell signaling and growth. The phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases involved in cellular proliferation, survival, and metabolism, making them important targets for cancer therapy. While direct synthesis from this compound is not always explicitly detailed, the synthesis of structurally related morpholino pyrimidine (B1678525) derivatives, which are potent PI3K inhibitors, often starts from similar amino-ester building blocks. For instance, the reaction of ethyl 3-amino-3-ethoxyacrylate with morpholine (B109124) is a key step in creating the morpholino pyrimidine core structure found in some PI3K inhibitors. The structural motifs present in this compound are relevant to the design of new kinase inhibitors.
Development of Farnesyltransferase Inhibitors for Antitumor Activity
Farnesyltransferase inhibitors (FTIs) are a class of experimental drugs that target the farnesyltransferase enzyme, which is involved in the modification of proteins, including the Ras protein, often implicated in cancer. While FTIs are a significant area of anti-cancer research, the direct application of this compound as a starting material for the synthesis of these inhibitors is not widely documented in available literature. The development of FTIs has often focused on other classes of molecules, such as 3-aminopyrrolidinone derivatives and 3-imidazolylmethylaminophenylsulfonyltetrahydroquinolines.
In Vitro and In Silico Screening of Derivatives
The development of new drugs from starting materials like this compound heavily relies on modern screening techniques. In vitro screening involves testing synthesized compounds in a laboratory setting against specific biological targets, such as enzymes or cell lines, to determine their activity. For example, derivatives can be tested for their ability to inhibit the growth of cancer cell lines or their inhibitory effect on specific enzymes.
Complementing in vitro studies, in silico screening, which uses computer simulations, plays a crucial role in drug discovery. Techniques like molecular docking are used to predict how a molecule will bind to a biological target. This allows researchers to prioritize which derivatives of this compound are most likely to be active, saving time and resources in the drug development process.
Below is a table summarizing the types of screening and their applications for derivatives of compounds like this compound.
| Screening Type | Application | Example |
| In Vitro | Determining the biological activity of a compound against a specific target. | Testing the inhibitory effect of a synthesized derivative on a particular kinase enzyme. |
| In Vitro | Assessing the cytotoxicity of a compound against cancer cell lines. | Measuring the concentration of a derivative required to kill 50% of cancer cells in a culture. |
| In Silico | Predicting the binding affinity and mode of interaction of a compound with a biological target. | Using molecular docking to simulate how a derivative of this compound binds to the active site of an enzyme. |
| In Silico | Evaluating the drug-like properties of a compound. | Calculating properties such as lipophilicity and molecular weight to predict a derivative's potential as a drug. |
Molecular Docking Studies with Biological Receptors (e.g., COVID-19 Main Protease)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a potential drug molecule, or ligand, interacts with its biological target, typically a protein or enzyme. The SARS-CoV-2 main protease (Mpro) is a crucial enzyme for the replication of the virus that causes COVID-19, making it a prime target for antiviral drugs.
A study involving a derivative of this compound, specifically ethyl 5-amino-2-bromoisonicotinate, investigated its interaction with the COVID-19 main protease through molecular docking. nih.gov The study aimed to understand the binding affinity and the specific interactions between the compound and the amino acid residues in the active site of the protease. nih.gov Such studies are crucial for the rational design of more potent and selective inhibitors. The binding affinity, often expressed as a docking score, indicates the strength of the interaction, with more negative values suggesting a stronger binding.
The following table presents hypothetical molecular docking results for a derivative of this compound with the COVID-19 main protease, illustrating the type of data generated in such studies.
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Amino Acid Residues |
| Ethyl 5-amino-2-bromoisonicotinate | COVID-19 Main Protease (6LU7) | -5.4 | Not specified in the abstract |
Note: The specific interacting amino acid residues for the docking of ethyl 5-amino-2-bromoisonicotinate with the COVID-19 main protease were not detailed in the provided search result abstract.
Binding Affinity Analysis
The ability of a molecule to bind to a specific biological target, such as a protein or enzyme, is a critical determinant of its pharmacological effect. The binding affinity of derivatives of this compound has been investigated to understand their potential as therapeutic agents.
For instance, a derivative of this compound, ethyl 5-amino-2-bromoisonicotinate, has been studied for its interaction with the main protease of the COVID-19 virus. Molecular docking studies have been employed to predict the binding affinity and mode of interaction of this compound within the active site of the enzyme. Such analyses are crucial in the early stages of drug discovery to identify promising candidates for further development. The binding affinity is influenced by a combination of factors, including the shape complementarity between the ligand and the protein's binding pocket, as well as the various non-covalent interactions that are formed.
Hydrogen Bonding and Van der Waals Interactions
The therapeutic efficacy of a drug is often dictated by the intricate network of interactions it forms with its biological target. Hydrogen bonds and van der Waals forces are two of the most important non-covalent interactions that govern these molecular recognition processes.
In the crystalline structure of ethyl 5-amino-2-bromoisonicotinate, a derivative of this compound, both intramolecular and intermolecular hydrogen bonds have been observed. An intramolecular N—H···O hydrogen bond helps to consolidate the molecular structure. In the crystal packing, N—H···N interactions link the molecules into zigzag chains.
Investigation of Derived Isonicotinate (B8489971) Ligands in Bioactive Complexes
The isonicotinate framework, including derivatives of this compound, can be utilized as ligands to form coordination complexes with various metal ions. These complexes often exhibit enhanced biological activities compared to the free ligands, opening up new avenues for the development of metallodrugs.
Anti-Fungal Activities of Isonicotinate Derivatives
The search for new antifungal agents is of paramount importance due to the increasing incidence of fungal infections and the rise of drug-resistant strains. Isonicotinate derivatives have shown promise in this area.
One study reported the synthesis of an isonicotinate-derived meso-tetraarylporphyrin which exhibited moderate antifungal activity against several Candida species. It is suggested that the presence of the phenyl isonicotinate moiety may contribute to this antifungal effect. The minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) were determined to quantify the compound's efficacy.
Below is a table summarizing the antifungal activity of the isonicotinate-derived porphyrin against different fungal strains.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |
| Candida albicans | Data not specified | Data not specified |
| Candida glabrata | Data not specified | Data not specified |
| Candida tropicalis | Data not specified | Data not specified |
Note: Specific MIC and MFC values were not provided in the source material, but the study indicated moderate activity.
Anti-Cancer Activities of Organometallic Complexes
Organometallic complexes, which contain at least one metal-carbon bond, represent a promising class of anticancer agents. These compounds offer a wide range of structural diversity and can exhibit novel mechanisms of action compared to traditional organic drugs. Isonicotinate ligands have been incorporated into such complexes to enhance their therapeutic potential.
Applications in Material Science and Advanced Materials Development
Integration into Polymers and Coatings
Ethyl 3-aminoisonicotinate is utilized as an additive in the field of polymer science. It is incorporated into polymeric materials and coatings to confer specific enhancements to their physical and chemical properties chemimpex.com. The functional groups within the molecule are key to its utility in these applications.
Impact on Mechanical Properties
The incorporation of this compound into polymer structures is reported to improve their mechanical properties chemimpex.com. The amino and carboxylate groups can form hydrogen bonds or covalent linkages with the polymer chains, potentially leading to increased cross-linking density. This can enhance characteristics such as tensile strength and rigidity. While the compound is noted for this application, detailed scientific studies quantifying the specific impact on various polymers were not prominent in the available research.
Enhancement of Environmental Degradation Resistance
This compound is also used to enhance the resistance of polymers and coatings to environmental degradation chemimpex.com. The aromatic pyridine (B92270) ring structure can help in absorbing UV radiation, a common cause of polymer degradation. Furthermore, the amino group can act as a radical scavenger, neutralizing free radicals that initiate degradation pathways. This application is particularly relevant for materials intended for outdoor use, where exposure to sunlight and atmospheric elements is a concern.
Metal-Organic Frameworks (MOFs) Featuring 3-Aminoisonicotinate Ligands
The deprotonated form of 3-aminoisonicotinic acid serves as an effective organic ligand for the synthesis of Metal-Organic Frameworks (MOFs). These crystalline materials, built from metal ions or clusters linked by organic molecules, exhibit high porosity and tunable properties, making them suitable for a variety of advanced applications.
Structural Architectures and Coordination Geometries
MOFs constructed with 3-aminoisonicotinate ligands display complex and often porous three-dimensional structures. A notable example is a zinc-based MOF with the formula {[Zn(μ-3isoani)₂]·4H₂O}n. In this structure, the 3-aminoisonicotinate (3isoani) ligands coordinate with Zn²⁺ ions to form a 3D framework. The resulting architecture is a doubly interpenetrated open crystalline structure with a quartz-like topology, which contains solvent-accessible voids occupied by water molecules.
| Structural Parameter | Description |
| Framework Material | {[Zn(μ-3isoani)₂]·4H₂O}n |
| Metal Center | Zn²⁺ |
| Ligand | 3-aminoisonicotinate (3isoani) |
| Dimensionality | 3D |
| Topology | Quartz-like, doubly interpenetrated |
| Key Feature | Solvent-accessible voids |
Tunable Luminescence Properties
MOFs based on 3-aminoisonicotinate often exhibit excellent photoluminescence properties. The zinc-based MOF, {[Zn(μ-3isoani)₂]·4H₂O}n, displays a distinct dual fluorescent emission. This phenomenon originates from the organic ligand, a finding supported by time-dependent density functional theory (TD-DFT) calculations. The presence of dual emission bands that respond differently to temperature allows for applications such as ratiometric luminescent thermometry, particularly in the 200–300 K range.
Sensing Applications (e.g., Fe³⁺ Sensing)
The luminescent properties of 3-aminoisonicotinate MOFs make them highly effective as chemical sensors. The amino group on the ligand can provide specific binding sites for target analytes, leading to high sensitivity and selectivity. The fluorescence of these MOFs can be quenched or enhanced in the presence of certain metal ions.
Specifically, amino-functionalized MOFs show a high selectivity for detecting ferric (Fe³⁺) ions. The mechanism often involves the strong interaction between Fe³⁺ and the Lewis base sites (such as uncoordinated nitrogen and oxygen atoms) within the MOF structure, which leads to a quenching of the material's luminescence. A hybrid membrane created by dispersing the {[Zn(μ-3isoani)₂]·4H₂O}n MOF in polymethylmethacrylate (PMMA) has been successfully used for detecting aqueous Fe³⁺ ions. This sensor demonstrates competitive performance in identifying Fe³⁺.
| Sensing Parameter | Value |
| Target Analyte | Fe³⁺ |
| Sensing Mechanism | Luminescence Quenching |
| Stern-Volmer Constant (Ksv) | 3.7 × 10³ M⁻¹ |
| Limit of Detection (LOD) | 2.8 × 10⁻⁵ M |
Catalytic Activity (e.g., Cyanosilylation)
Cyanosilylation is a significant chemical reaction that involves the addition of a silyl cyanide to a carbonyl group, forming cyanohydrin trimethylsilyl ethers. These products are valuable intermediates in the synthesis of α-hydroxy acids and β-amino alcohols organic-chemistry.org. Various catalysts, including gold(III) chloride and different coordination polymers, have been shown to facilitate this reaction efficiently organic-chemistry.orgresearchgate.net. However, based on available scientific literature, there is no specific documentation detailing the use of this compound as a catalyst for the cyanosilylation reaction.
Coordination Polymers and Their Functional Properties
This compound possesses structural features, namely nitrogen and oxygen donor atoms, that make it a suitable candidate as a ligand for the construction of coordination polymers (CPs). While specific CPs synthesized from this compound are not detailed in the reviewed literature, the behavior of analogous pyridine and nicotinic acid-based ligands provides insight into its potential.
Research on similar ligands, such as 6-mercaptonicotinic acid, has led to the synthesis of 1D, 2D, and 3D coordination polymers with copper(I) ions . These materials exhibit interesting optical and electrical properties, with studies suggesting they behave as semiconductors . The synthesis of such polymers often occurs under solvothermal conditions, where metal ions coordinate with the ligands to form extended networks nih.govmdpi.com. The resulting CPs can display functionalities like photoluminescence, with emission properties dependent on the metal ion and the ligand's structure nih.govresearchgate.net. Given its structural similarities, this compound could potentially form CPs with unique structural, optical, and electrical characteristics.
Applications in Photovoltaic Devices
The development of advanced materials for photovoltaic devices is a critical area of research aimed at improving efficiency and stability.
Downshifting is a process where high-energy photons, such as ultraviolet (UV) light, are converted into lower-energy visible light that can be more efficiently used by a solar cell. This process can mitigate UV-induced degradation and potentially increase the short-circuit current fz-juelich.de. Materials capable of this conversion are known as downshifters and are proposed for use in solar cell encapsulants fz-juelich.de. While the concept is promising for enhancing solar cell performance, there is currently no available research that specifically identifies this compound as a material used for downshifting applications in photovoltaic modules.
External Quantum Efficiency (EQE) is a critical parameter that measures the ratio of collected charge carriers by a solar cell to the number of incident photons of a given energy. Enhancing EQE across the solar spectrum is a primary goal of photovoltaic research. Various strategies are employed to achieve this, including the use of light-trapping structures, quantum dots, and specialized V-shaped module (VSM) techniques, which have reportedly led to EQE values exceeding 100% by utilizing emitted infrared photons researchgate.netarxiv.orgnih.govresearchgate.net. Although these methods demonstrate significant advancements in solar cell technology, the scientific literature does not currently describe a specific role or application for this compound in the enhancement of External Quantum Efficiency.
Potential in Electronics and Biomedical Materials
This compound serves as a key building block in the synthesis of advanced materials for both electronic and biomedical applications. In material science, it is noted for its use in creating polymers and coatings with improved physical characteristics chemimpex.com. While it is listed under product categories for electronic materials like MOF ligands and OLED materials, specific applications in these areas are not detailed bldpharm.com.
In the biomedical field, the compound is a crucial intermediate for the synthesis of bioactive molecules. Its functional groups allow for chemical modifications that are instrumental in developing therapeutic compounds, including anti-tuberculosis agents chemimpex.com. This highlights its significance in medicinal chemistry and the creation of novel biomedical materials.
| Application Area | Specific Use of this compound | Research Status |
| Material Science | Component in polymers and coatings to improve mechanical properties and environmental resistance. chemimpex.com | Documented |
| Catalysis | As a catalyst for cyanosilylation. | Not Documented |
| Coordination Polymers | Potential as a ligand due to N/O donor atoms. | Theoretical (based on analogous compounds) |
| Photovoltaics | As a downshifting material. | Not Documented |
| Photovoltaics | For enhancement of External Quantum Efficiency (EQE). | Not Documented |
| Biomedical | Intermediate in the synthesis of bioactive molecules (e.g., anti-tuberculosis agents). chemimpex.com | Documented |
Applications in Agricultural Chemistry
Mechanism of Efficacy Enhancement in Crop Protection Products
The incorporation of Ethyl 3-aminoisonicotinate into crop protection products is reported to enhance their efficacy. researchgate.net Although specific, publicly documented mechanisms are scarce, the compound is understood to act as a potentiator or synergist. This means that it may not have significant pesticidal activity on its own but works to increase the effectiveness of the primary active ingredient. This enhancement can occur through various biochemical pathways within the target pest or plant. For instance, it could facilitate the binding of the active ingredient to its target site or inhibit metabolic pathways in the pest that would otherwise detoxify the active ingredient.
Influence on Absorption and Effectiveness of Agricultural Agents
A significant aspect of this compound's role in agriculture is its purported ability to improve the absorption and, consequently, the effectiveness of agricultural agents. researchgate.net For a crop protection product to be effective, its active ingredient must be able to penetrate the target organism, be it a weed, insect, or fungal pathogen. This compound, when included in a formulation, may act as a carrier or adjuvant, modifying the surface properties of the plant or pest to facilitate greater uptake of the active compound. This improved absorption ensures that a higher concentration of the active ingredient reaches its site of action, leading to a more pronounced and effective outcome.
Below is a table summarizing the potential roles of this compound in agricultural chemistry based on available information.
| Section | Role of this compound |
| 7.1. Formulation | Serves as an intermediate or additive in agrochemical formulations to improve product performance and stability. researchgate.net |
| 7.2. Efficacy Enhancement | Acts as a potentiator or synergist to increase the effectiveness of the primary active ingredient. researchgate.net |
| 7.3. Absorption & Effectiveness | Functions as a carrier or adjuvant to improve the absorption of the active ingredient by the target organism. researchgate.net |
Advanced Analytical Chemistry of Ethyl 3 Aminoisonicotinate
Chromatographic Techniques for Analysis and Purification
Chromatography is a cornerstone for both the qualitative and quantitative analysis of ethyl 3-aminoisonicotinate. It is essential for purifying the compound and for monitoring the progress of chemical reactions in which it is a reactant or product.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantification. Reversed-phase HPLC (RP-HPLC) is typically employed, where the compound is separated on a nonpolar stationary phase. The purity of commercial grades of this compound is often certified using HPLC, commonly reaching levels of 98% or higher. tcichemicals.com
A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. sielc.comsielc.com Detection is commonly performed using a UV detector, as the pyridine (B92270) ring in the molecule absorbs ultraviolet light. sielc.com The absorption maxima for pyridine derivatives are often found around 254 nm. sielc.comresearchgate.net
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% acid (e.g., sulfuric or formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective tool for monitoring the progress of chemical syntheses involving this compound. libretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the product over time. libretexts.org
The choice of the mobile phase (eluent) is critical and is determined empirically to achieve good separation between the spots of the reactants and products. researchgate.net For a compound like this compound, which has moderate polarity, a common mobile phase might be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). libretexts.org The spots are typically visualized under UV light. libretexts.org
Table 2: Hypothetical TLC Monitoring of a Reaction Forming this compound
| Lane | Description | Observation at Time = 0 | Observation at Time = 2 hours | Observation at Reaction Completion |
|---|---|---|---|---|
| 1 | Starting Material (SM) | Visible Spot (e.g., Rf = 0.6) | Visible Spot (e.g., Rf = 0.6) | Visible Spot (e.g., Rf = 0.6) |
| 2 | Reaction Mixture (RM) | Spot corresponding to SM | Fainter SM spot, new Product spot appears (e.g., Rf = 0.4) | SM spot has disappeared, only Product spot is visible |
| 3 | Co-spot (SM + RM) | Single spot at Rf of SM | Two distinct or elongated spots | Two distinct spots (SM and Product) |
Spectroscopic Analytical Methods for Detection and Quantification
Spectroscopic methods are vital for the structural elucidation and confirmation of the identity of this compound. chemicalbook.com These techniques provide detailed information about the molecular structure, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring, the amine (-NH₂) protons, and the protons of the ethyl ester group (-OCH₂CH₃). rsc.orgucalgary.ca
Mass Spectrometry (MS) : This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, confirming the molecular formula C₈H₁₀N₂O₂. nist.govnist.gov
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. Key absorptions for this compound would include N-H stretching for the amine group, C=O stretching for the ester, C-O stretching, and C=C/C=N stretching for the aromatic pyridine ring. nih.govlibretexts.orgresearchgate.net
UV-Visible (UV-Vis) Spectroscopy : This method is used for quantitative analysis and is the basis for HPLC detection. The pyridine ring system gives rise to characteristic UV absorption bands. researchgate.netnih.gov
Table 3: Expected Spectroscopic Data for this compound
| Technique | Observed Feature | Expected Data/Region |
|---|---|---|
| ¹H NMR | Chemical Shifts (δ) | Aromatic-H, Amine-H, Methylene-H (-CH₂-), Methyl-H (-CH₃) |
| ¹³C NMR | Chemical Shifts (δ) | Carbonyl (C=O), Aromatic carbons, Methylene (B1212753) carbon (-CH₂-), Methyl carbon (-CH₃) |
| Mass Spec (EI) | Molecular Ion Peak (M⁺) | m/z = 166 (corresponding to C₈H₁₀N₂O₂) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3400-3300 (N-H stretch), ~1720 (C=O stretch), ~1600 (C=C/C=N stretch), ~1250 (C-O stretch) |
| UV-Vis | λmax | ~254-270 nm |
Development of Green Analytical Methods for Isonicotinate (B8489971) Derivatives
In line with the principles of green chemistry, there is a significant effort to develop more environmentally friendly analytical methods. acs.orgnih.gov This involves reducing the use of hazardous solvents, minimizing waste, and lowering energy consumption. semanticscholar.org
For the analysis of isonicotinate derivatives like this compound, greening the widely used HPLC methods is a primary focus. This can be achieved by replacing toxic solvents such as acetonitrile and methanol (B129727) with more benign alternatives like ethanol (B145695). semanticscholar.org Additionally, techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly reduce solvent consumption due to shorter run times and lower flow rates.
Table 4: Comparison of Conventional vs. Green HPLC Approach
| Parameter | Conventional HPLC Method | Greener HPLC Method |
|---|---|---|
| Organic Solvent | Acetonitrile or Methanol (Toxic, non-renewable) | Ethanol (Less toxic, renewable) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min (with UHPLC) |
| Run Time | 10 minutes | < 5 minutes (with UHPLC) |
| Solvent Waste per Run | ~10 mL | < 2.5 mL |
| Environmental Impact | Higher | Significantly Lower |
By adopting these green analytical practices, the environmental footprint associated with the quality control and analysis of this compound and other related derivatives can be substantially reduced without compromising analytical performance.
Future Research Directions and Emerging Trends
Exploration of Novel Derivatization Strategies
The inherent reactivity of the amino and ester functional groups in Ethyl 3-aminoisonicotinate makes it an ideal candidate for the synthesis of a diverse range of derivatives. Future research will likely focus on the development of novel synthetic methodologies to access previously unexplored chemical space. The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable precursor for the construction of more complex fused heterocyclic systems.
Key areas for future exploration in derivatization include:
Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound will be a key area of focus. These reactions offer an efficient and atom-economical approach to generating molecular diversity.
Catalytic C-H Activation: The direct functionalization of the pyridine (B92270) ring's C-H bonds represents a powerful and modern synthetic strategy. Future work will likely explore the use of transition metal catalysis to introduce new substituents onto the pyridine core, leading to novel structural analogs.
Bio-inspired Synthesis: Drawing inspiration from natural products, researchers may explore enzymatic or chemoenzymatic methods to derivatize this compound, offering high selectivity and milder reaction conditions.
Investigation of Untapped Biological Activities
While derivatives of this compound have shown promise, particularly as antitubercular agents, a vast landscape of potential biological activities remains to be explored. Systematic screening of newly synthesized derivatives against a wide array of biological targets is a critical future direction.
Emerging areas of investigation for the biological activity of this compound derivatives include:
Antimicrobial Activity: With the rise of antibiotic resistance, the search for new antimicrobial agents is paramount. Derivatives of this compound could be screened against a broad spectrum of bacteria and fungi to identify new lead compounds. The structural motifs accessible from this starting material are common in many known antimicrobial agents.
Anticancer Activity: The pyridine scaffold is a common feature in many anticancer drugs. Future research will involve the design and synthesis of this compound derivatives with the potential to inhibit cancer cell proliferation through various mechanisms, such as kinase inhibition or apoptosis induction. mdpi.com Studies on related heterocyclic compounds have shown promising results in this area.
Neurological Disorders: The structural similarity of the pyridine ring to endogenous neurotransmitters suggests that derivatives of this compound could be investigated for their potential to modulate neurological pathways. This could lead to the discovery of new treatments for a range of central nervous system disorders.
Expansion of Applications in Functional Materials
The rigid and aromatic nature of the pyridine ring, combined with the potential for polymerization through its functional groups, makes this compound an attractive monomer for the synthesis of functional polymers. These materials can possess unique optical, electronic, or mechanical properties.
Future research in the application of this compound in functional materials may include:
Conducting Polymers: Incorporation of the electron-rich pyridine moiety into polymer backbones could lead to the development of new conducting or semi-conducting materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
High-Performance Polymers: The rigidity of the pyridine ring can impart high thermal stability and mechanical strength to polymers. Research into the synthesis of polyesters and polyamides derived from pyridine dicarboxylic acids, which can be conceptually linked to this compound, is an active area. researchgate.netwur.nl
Smart Materials: By incorporating responsive functional groups into derivatives of this compound, it may be possible to create "smart" polymers that change their properties in response to external stimuli such as pH, temperature, or light. These materials could have applications in areas like drug delivery and sensing.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research. These computational tools can accelerate the discovery and optimization of new molecules by predicting their properties and biological activities.
The integration of AI and ML in the study of this compound and its derivatives will likely involve:
Predictive Modeling: Machine learning models can be trained on existing data for pyridine derivatives to predict the biological activity of novel, yet-to-be-synthesized compounds. nih.govnih.govacs.org This in silico screening can help prioritize synthetic targets and reduce the time and cost of drug discovery.
De Novo Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold with desired properties. These models can explore a vast chemical space to identify promising candidates for specific applications.
Reaction Optimization: AI algorithms can be employed to optimize reaction conditions for the synthesis and derivatization of this compound, leading to higher yields, reduced waste, and improved efficiency.
| Research Area | Potential Application of AI/ML | Expected Outcome |
| Drug Discovery | Predicting bioactivity of novel derivatives | Faster identification of lead compounds |
| Materials Science | Designing polymers with specific properties | Accelerated development of new functional materials |
| Chemical Synthesis | Optimizing reaction pathways and conditions | More efficient and sustainable synthetic processes |
Sustainable Synthesis and Process Intensification
In line with the growing emphasis on green chemistry, future research will focus on developing more sustainable and efficient methods for the synthesis of this compound and its derivatives.
Key trends in this area include:
Q & A
Q. What are the common synthetic routes for Ethyl 3-aminoisonicotinate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of 3-aminoisonicotinic acid using ethanol under acid catalysis. Reaction optimization (e.g., temperature, catalyst concentration) is critical for yield improvement. For instance, refluxing with sulfuric acid at 80–90°C for 12–24 hours achieves ~70% yield, but prolonged heating risks side reactions like amino group oxidation. Characterization via -NMR and FT-IR confirms ester formation by detecting ethoxy (–OCHCH) and amino (–NH) signals .
Q. Which spectroscopic and chromatographic methods are most effective for purity assessment?
Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns resolves impurities from the parent compound. Mass spectrometry (ESI-MS) confirms molecular ion peaks at m/z 181 [M+H]. Purity >98% is achievable via recrystallization from ethanol/water mixtures. X-ray crystallography (if single crystals are obtained) provides structural validation, though challenges in crystallization require trial of multiple solvents .
Q. How does this compound behave in coordination chemistry with transition metals?
The ligand coordinates via its pyridyl nitrogen and amino group, forming stable complexes with Co(II), Cu(II), and Fe(II). For example, in Co(II)-based MOFs, it adopts a μ-bridging mode, creating 1D or 2D frameworks. IR shifts in ν(N–H) and ν(C=O) frequencies (e.g., from 1680 cm to 1650 cm) confirm metal-ligand binding .
Advanced Research Questions
Q. What computational methods best predict the electronic and magnetic properties of this compound-based MOFs?
CASSCF-NEVPT2 (complete active space self-consistent field with n-electron valence perturbation theory) accurately models low-lying excited states and spin-orbit coupling (SOC) in Co(II) complexes. For example, in Co(II)-3-aminoisonicotinate MOFs, this method quantifies magnetic anisotropy (easy-plane) and zero-field splitting parameters (D = −45 cm), corroborating experimental SQUID magnetometry data. DFT pre-screening identifies key d-orbital contributions (e.g., d, d) to reduce CASSCF active space complexity .
Q. How can researchers resolve discrepancies between experimental and theoretical magnetic data in ligand-metal systems?
Discrepancies often arise from approximations in SOC treatment or solvent effects. A hybrid approach combines:
- Experimental DC magnetic susceptibility measurements (1.8–300 K) to determine exchange coupling (J) and anisotropy.
- Ab initio calculations (CASSCF-NEVPT2) to refine D and g-tensors.
- Monte Carlo simulations to account for intermolecular interactions. For example, field-induced single-ion magnet (SIM) behavior in Co(II)-3-aminoisonicotinate MOFs was validated by matching calculated energy barriers (15–20 K) with AC susceptibility relaxation times .
Q. What strategies optimize ligand design in MOFs for photochemical CO2_22 reduction?
this compound’s π-conjugated system enhances charge transfer in Co(II) MOFs. Key modifications include:
- Introducing electron-withdrawing groups (e.g., –NO) to lower LUMO energy for improved CO adsorption.
- Tuning ligand rigidity to stabilize photoexcited states.
- Spectroelectrochemical studies (UV-vis-NIR under CO) monitor metal-to-ligand charge transfer (MLCT) bands (e.g., 450–500 nm) to correlate with catalytic turnover frequency (TOF). Recent work achieved TOF = 120 h for CO production under visible light (λ = 420 nm) .
Methodological Guidance
Designing experiments to study ligand protonation effects on MOF stability:
- pH Titration: Use potentiometry to determine pK of the amino group (~6.2–6.8).
- Stability Tests: Expose MOFs to buffered solutions (pH 4–10) for 24 hours; analyze PXRD for structural integrity loss.
- DFT Modeling: Calculate proton affinity of coordination sites to predict dissolution thresholds .
Analyzing conflicting data on ligand reactivity in cross-coupling reactions:
- Control Experiments: Compare Pd-catalyzed Suzuki coupling yields with/without ligand pre-treatment (e.g., Boc protection of –NH).
- Kinetic Profiling: Use in situ IR to monitor reaction intermediates.
- Computational Validation: Calculate transition-state energies for oxidative addition steps to identify steric/electronic bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
